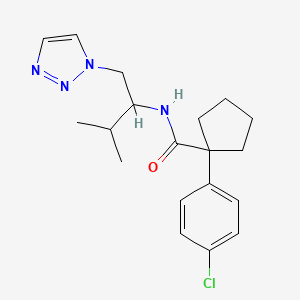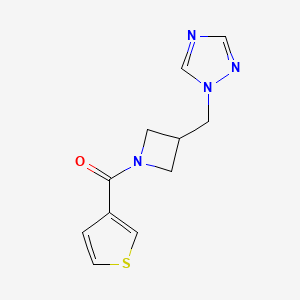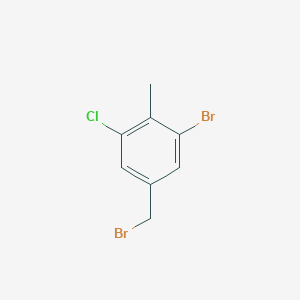
5-Bromo-2-methoxycarbonylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxycarbonylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO3S . It has an average mass of 266.112 Da and a monoisotopic mass of 264.940826 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonamide group .Physical And Chemical Properties Analysis
This compound is a solid compound . It has an average mass of 266.112 Da and a monoisotopic mass of 264.940826 Da .Scientific Research Applications
Photodynamic Therapy Applications
5-Bromo-2-methoxycarbonylbenzenesulfonamide derivatives have been explored in the context of photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with this compound derivatives. These compounds exhibited properties suitable for PDT, an alternative cancer treatment, due to their good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Sensor Development
Research by Sheikh et al. (2016) involved the synthesis of bis-sulfonamides, including derivatives of this compound, for applications as heavy metal sensors. These compounds demonstrated high sensitivity and dynamic concentration ranges for detecting cobalt ions, highlighting their potential in environmental and healthcare monitoring (Sheikh et al., 2016).
Enzyme Inhibition
A study by Riaz (2020) focused on the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which included derivatives of this compound. These compounds were evaluated for their inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase. The findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease (Riaz, 2020).
Analytical Chemistry
A study by Sharutin and Sharutina (2016) on Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate highlighted its potential in analytical chemistry. The compound, synthesized through specific reactions, demonstrated unique structural properties, which could be relevant in the development of analytical reagents and catalysts (Sharutin & Sharutina, 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 4-bromo-2-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMXQVQBBBZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202366-59-3 |
Source


|
| Record name | methyl 4-bromo-2-sulfamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)



![4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2655136.png)





